5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

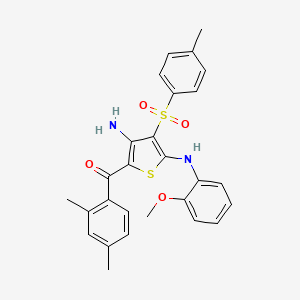

This compound belongs to a class of thiophene-2,4-diamine derivatives characterized by a central thiophene ring substituted with sulfonyl, benzoyl, and aryl amine groups. The structure includes:

- 5-position: A 2,4-dimethylbenzoyl group, which enhances lipophilicity and may influence binding interactions.

- N2-position: A 2-methoxyphenyl group, contributing electronic and steric effects.

- 3-position: A 4-methylbenzenesulfonyl (tosyl) group, which stabilizes the molecule through sulfonyl interactions.

Structural confirmation typically employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to verify tautomeric forms and substituent positions .

Properties

IUPAC Name |

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S2/c1-16-9-12-19(13-10-16)35(31,32)26-23(28)25(24(30)20-14-11-17(2)15-18(20)3)34-27(26)29-21-7-5-6-8-22(21)33-4/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTQUCJCMMVBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-Dimethylbenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, contributing to its unique reactivity and biological profile.

| Feature | Description |

|---|---|

| Chemical Formula | C18H20N4O3S |

| Molecular Weight | 364.44 g/mol |

| Functional Groups | Thiophene, amine, sulfonyl |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It is hypothesized that the compound interacts with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in tumor cells through the activation of caspases.

- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

- Cell Lines Tested :

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound has a notable effect on cancer cell viability:

Case Studies

- Study on A549 Cells : In a study focusing on A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.

- HeLa Cell Analysis : Another study reported that the compound induced apoptosis in HeLa cells through mitochondrial pathways. The activation of caspase-3 and caspase-9 was observed, indicating that it triggers intrinsic apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiophene-2,4-diamine derivatives, focusing on substituent effects and physicochemical properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Lipophilicity :

- The 2,4-dimethylbenzoyl group in the target compound and BA98688 increases lipophilicity compared to the 4-fluorobenzoyl (G613-0257) or benzodioxole (BA98455) groups. This is critical for membrane permeability in drug discovery .

- The 2-methoxyphenyl substituent (target compound) introduces moderate steric hindrance compared to the 4-ethoxyphenyl (BA98688), which may alter binding kinetics .

Electronic and Tautomeric Behavior :

- Sulfonyl groups (e.g., tosyl in the target compound vs. 4-chlorobenzenesulfonyl in ZINC2699225) stabilize the thiophene core via resonance, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) .

- Tautomeric equilibria observed in triazole analogs () suggest that the thiophene-2,4-diamine scaffold may exhibit similar tautomerism, though spectral data for the target compound are lacking.

The target compound’s 2-methoxyphenyl group may enhance CNS penetration compared to 2,4-dimethylphenyl (G613-0257) . BA98455 () is marketed for research, emphasizing the commercial interest in structurally diverse thiophene derivatives .

Contradictions and Limitations :

- Solubility vs. Bioactivity : While polar groups (e.g., benzodioxole in BA98455) improve solubility, they may reduce binding to hydrophobic targets .

- Synthetic Complexity: Derivatives with halogens (e.g., Cl in ZINC2699225) require specialized purification, as noted in for bromo- and chloro-substituted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.